molecular formula C21H30N4O3 B5588076 2-[(5-methyl-2-pyrazinyl)methyl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one

2-[(5-methyl-2-pyrazinyl)methyl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5588076
M. Wt: 386.5 g/mol
InChI Key: BHMMPTRIFOLQMW-UHFFFAOYSA-N
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Description

The compound "2-[(5-methyl-2-pyrazinyl)methyl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one" belongs to a class of nitrogen-containing spiro-heterocycles, which are privileged synthetic motifs found in various naturally occurring molecules with broad pharmaceutical and biological activities. These compounds, including diazaspiro[5.5]undecane derivatives, are of significant interest due to their potential in medicinal chemistry and drug design.

Synthesis Analysis

Spiro-heterocyclic derivatives, such as diazaspiro[5.5]undecane, can be synthesized via base-promoted cascade cyclization involving [5+1] double Michael addition reactions. This method allows for the efficient synthesis of diazaspiro[5.5]undecane derivatives with excellent yields, demonstrating the versatility of this synthetic approach for generating complex spiro-heterocycles from easily accessible divinylketones containing aryl and heteroaryl substituents (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro-heterocyclic compounds is typically elucidated using NMR and X-ray crystallographic techniques. Single-crystal X-ray studies of similar compounds have revealed preferences for certain conformations, such as the chair conformation for the cyclohexanone unit, driven by intermolecular hydrogen bonding and π–π stacking interactions, which play a crucial role in crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, offering a platform for further functionalization and diversification. These reactions include efficient Michael additions, intramolecular spirocyclizations, and transformations under catalytic conditions, highlighting the compounds' reactivity and potential for generating a wide array of structurally diverse derivatives (Parameswarappa & Pigge, 2011).

properties

IUPAC Name

2-[(5-methylpyrazin-2-yl)methyl]-8-(oxane-4-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3/c1-16-11-23-18(12-22-16)13-25-15-21(7-3-19(25)26)6-2-8-24(14-21)20(27)17-4-9-28-10-5-17/h11-12,17H,2-10,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMMPTRIFOLQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CN2CC3(CCCN(C3)C(=O)C4CCOCC4)CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-methyl-2-pyrazinyl)methyl]-8-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one

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